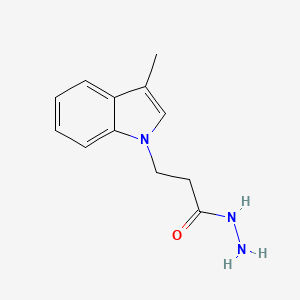![molecular formula C14H21Cl2N3O B6142082 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride CAS No. 1334147-09-9](/img/structure/B6142082.png)
4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-{1-azabicyclo[222]octan-3-yl}benzamide dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N3O It is known for its unique bicyclic structure, which includes a benzamide moiety and an azabicyclo[222]octane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the azabicyclo[2.2.2]octane core, which can be achieved through enantioselective construction methods . The benzamide moiety is then introduced through a series of reactions, including amination and acylation. The final product is obtained by combining the two key intermediates under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene and BenchChem provide large-scale synthesis and procurement services for this compound .
化学反应分析
Types of Reactions
4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[2.2.2]octane ring system is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Tropane alkaloids: Compounds with a similar bicyclic structure, known for their biological activities.
Uniqueness
4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride is unique due to its specific combination of a benzamide moiety and an azabicyclo[2.2.2]octane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.2ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;;/h1-4,10,13H,5-9,15H2,(H,16,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGTUNDFHALGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)
![4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride](/img/structure/B6142008.png)

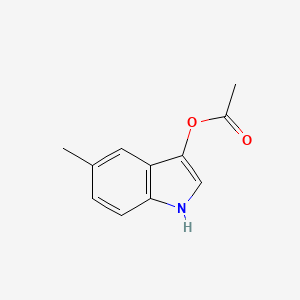
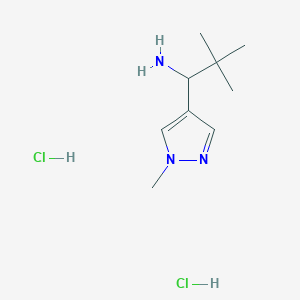

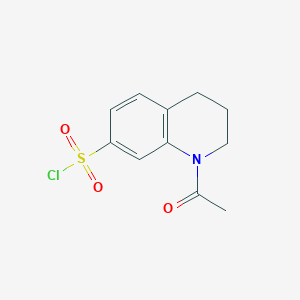
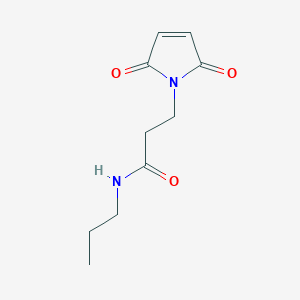
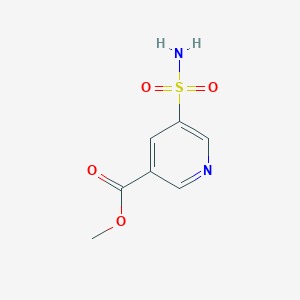
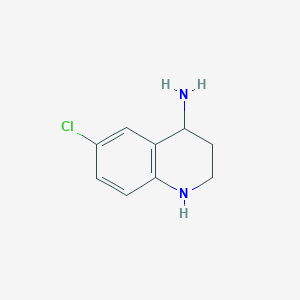
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)

